N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]-1H-indole-5-carboxamide
Description
N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]-1H-indole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a cyclohexyl group, and an indole moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c25-20(18-4-5-19-17(14-18)6-9-22-19)23-15-21(7-2-1-3-8-21)16-24-10-12-26-13-11-24/h4-6,9,14,22H,1-3,7-8,10-13,15-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKHQACNJQSQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)C2=CC3=C(C=C2)NC=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]-1H-indole-5-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using cyclohexylmethyl chloride and a Lewis acid catalyst like aluminum chloride.
The morpholine ring is then attached through a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the cyclohexylmethyl intermediate. Finally, the carboxamide group is introduced by reacting the resulting intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-5-carboxylic acid derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, which can reduce the carboxamide group to an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form N-alkylated morpholine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydride)
Major Products Formed
Oxidation: Indole-5-carboxylic acid derivatives
Reduction: Amine derivatives
Substitution: N-alkylated morpholine derivatives
Scientific Research Applications
N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]-1H-indole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The cyclohexylmethyl group may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]-1H-indole-7-carboxamide
- N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]-1H-imidazole-5-sulfonamide
- N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]-1H-indazole-3-carboxamide
Uniqueness
N-[[1-(morpholin-4-ylmethyl)cyclohexyl]methyl]-1H-indole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable molecule for diverse research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
